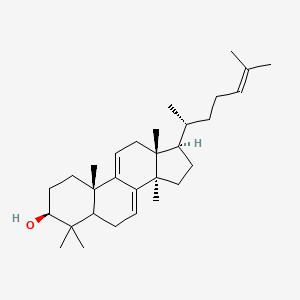
Lanosta-7,9(11),24-trien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanosta-7,9(11),24-trien-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C30H48O and its molecular weight is 424.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Lanosta-7,9(11),24-trien-3-ol has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. For instance, studies have shown that lanosta-type triterpenoids, including this compound, can inhibit the growth of human cancer cell lines such as K562 (chronic myeloid leukemia) and BEL-7402 (liver cancer) with notable efficacy .
Case Study: Cytotoxicity Assays
A study conducted on extracts from Ganoderma luteomarginatum revealed that this compound and related compounds exhibited IC50 values indicating effective cytotoxicity against various human cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Source |
|---|---|---|
| K562 | 10.5 | Ganoderma luteomarginatum |
| BEL-7402 | 12.3 | Ganoderma luteomarginatum |
| SGC-7901 | 15.0 | Ganoderma luteomarginatum |
Antiviral Properties
Research has also highlighted the antiviral potential of this compound. It has been shown to exhibit activity against several viruses, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The compound's mechanism involves inhibiting viral replication and reducing viral load in infected cells .
Case Study: Antiviral Efficacy
In vitro studies demonstrated that lanosta-type triterpenoids could effectively inhibit viral plaque formation in HSV-infected cell cultures. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater antiviral activity .
Antimicrobial Activity
Besides its anticancer and antiviral properties, this compound has shown promise as an antimicrobial agent. It exhibits inhibitory effects against various bacterial and fungal strains, making it a candidate for developing new antimicrobial therapies .
Case Study: Antimicrobial Testing
A series of antimicrobial assays revealed that lanosta-type triterpenoids possess significant activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were determined, highlighting the potential for therapeutic applications in treating infections caused by resistant strains .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Candida albicans | 16 | Fungicidal |
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially reducing inflammation-related conditions .
Case Study: Inflammatory Response Modulation
In animal models, administration of lanosta-type triterpenoids resulted in decreased levels of pro-inflammatory cytokines. This modulation suggests therapeutic potential for conditions characterized by chronic inflammation .
特性
分子式 |
C30H48O |
|---|---|
分子量 |
424.7 g/mol |
IUPAC名 |
(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1 |
InChIキー |
ZBFPGLKEWSMWSG-XCEBNUDKSA-N |
異性体SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
正規SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
同義語 |
agnosterol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















